An In-depth Technical Guide to Allyl Methacrylate: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Allyl Methacrylate: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl methacrylate (AMA) is a versatile monomer notable for its dual functionality, possessing both a methacrylate and an allyl group. This unique structure allows for a two-stage curing process, making it a valuable component in the synthesis of complex polymers. Its ability to act as a cross-linking agent enhances the hardness, thermal stability, and chemical resistance of the resulting materials.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis and polymerization of allyl methacrylate, tailored for professionals in research and development.
Chemical Structure and Identification
Allyl methacrylate is the ester of methacrylic acid and allyl alcohol. The methacrylate group is highly reactive in free-radical polymerization, while the allyl group can participate in a secondary cross-linking reaction.
Systematic Name: prop-2-enyl 2-methylprop-2-enoate[3]
Common Synonyms: AMA, Methacrylic acid allyl ester[3][4]
Chemical Formula: C₇H₁₀O₂[3][5]
Molecular Weight: 126.15 g/mol [3][5]
CAS Number: 96-05-9[3]
To visualize the chemical structure of allyl methacrylate, the following diagram can be used:
Caption: Chemical structure of Allyl Methacrylate.
Physicochemical Properties
A summary of the key physical and chemical properties of allyl methacrylate is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Appearance | Colorless, transparent liquid | [6][7] |
| Odor | Pungent | [7] |
| Density | 0.930 - 0.940 g/cm³ at 20 °C | [7] |
| Boiling Point | 141-150 °C | [3][6][8] |
| Melting Point | -75 °C to -60 °C | [6][7][8] |
| Flash Point | 33.9 °C to 37.8 °C | [3][6][7] |
| Refractive Index (n²⁰/D) | 1.4360 - 1.44 | [3][4][9] |
| Viscosity | 0.72 - 12 mPa·s at 20-25 °C | [3][7][10] |
| Vapor Pressure | 5 - 7.7 hPa at 25 °C | [6][7][8] |
Table 2: Solubility and Partition Coefficient
| Property | Value | Reference |
| Solubility in Water | 2.12 - 4 g/L at 20 °C | [9][11][12] |
| Solubility in Organic Solvents | Miscible with most organic solvents | [13] |
| Octanol-Water Partition Coefficient (log Kow) | 2.15 at 25 °C | [6][8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and polymerization of allyl methacrylate.
Synthesis of Allyl Methacrylate
Allyl methacrylate can be synthesized through two primary routes: transesterification of an alkyl methacrylate or direct esterification of methacrylic acid.
This method involves the reaction of methyl methacrylate with allyl alcohol, catalyzed by a suitable agent, to produce allyl methacrylate and methanol. The removal of methanol drives the equilibrium towards the product side.
Caption: Workflow for the synthesis of allyl methacrylate via transesterification.
Experimental Protocol:
-
Apparatus Setup: A reaction vessel equipped with a mechanical stirrer, a distillation column, a condenser, and a temperature probe is assembled.
-
Charging Reactants: The reactor is charged with allyl alcohol, methyl methacrylate (in a molar excess, e.g., a weight ratio of 1:3 to 1:4 of allyl alcohol to methyl methacrylate), a catalyst such as zirconium acetylacetonate (0.5 to 2 mmol per mole of allyl alcohol), and a polymerization inhibitor like hydroquinone.[6]
-
Reaction: The mixture is heated to a temperature range of 90-100 °C under stirring. As the reaction proceeds, methanol is formed and removed by distillation, often as an azeotrope with methyl methacrylate. The reaction temperature may be increased to 105-115 °C towards the end of the reaction to drive it to completion.[6]
-
Monitoring: The progress of the reaction can be monitored by analyzing the composition of the distillate (e.g., by gas chromatography) to determine the amount of methanol removed.
-
Purification: After the reaction is complete, the crude product is purified by fractional distillation under reduced pressure to remove unreacted starting materials, the catalyst, and the inhibitor, yielding pure allyl methacrylate.
This classic method involves the acid-catalyzed reaction between methacrylic acid and allyl alcohol.
Experimental Protocol:
-
Apparatus Setup: A similar setup to the transesterification reaction is used, often including a Dean-Stark trap to remove the water formed during the reaction.
-
Charging Reactants: Methacrylic acid, allyl alcohol (typically in slight excess), an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor are added to the reaction flask along with a solvent that forms an azeotrope with water (e.g., toluene).
-
Reaction: The mixture is heated to reflux. The water produced during the esterification is continuously removed as an azeotrope, which is collected in the Dean-Stark trap.
-
Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled. The catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The solvent is removed by rotary evaporation, and the resulting crude allyl methacrylate is purified by vacuum distillation.
Polymerization of Allyl Methacrylate
Allyl methacrylate can undergo polymerization through its methacrylate group to form linear or branched polymers, with the allyl groups available for subsequent cross-linking.
This is a common method for polymerizing vinyl monomers, including allyl methacrylate.
Caption: Key steps in the free-radical polymerization of allyl methacrylate.
Experimental Protocol (Solution Polymerization):
-
Preparation: Allyl methacrylate is purified to remove inhibitors, typically by passing it through a column of basic alumina or by washing with an aqueous base solution followed by drying and distillation. A solvent (e.g., CCl₄, toluene, or 1,4-dioxane) and a free-radical initiator (e.g., α,α'-azoisobutyronitrile (AIBN) or benzoyl peroxide) are chosen.[7]
-
Reaction Setup: The desired amounts of allyl methacrylate, solvent, and initiator are placed in a reaction vessel. The solution is deoxygenated by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through it.
-
Polymerization: The reaction vessel is sealed and placed in a constant temperature bath (e.g., 50-70 °C for AIBN) to initiate polymerization.[7] The reaction is allowed to proceed for a predetermined time.
-
Isolation: The polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and then dried under vacuum to a constant weight.
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Experimental Protocol:
-
Reactant Preparation: Allyl methacrylate is purified as described for free-radical polymerization. The catalyst (e.g., CuBr), ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA), and initiator (e.g., ethyl 2-bromoisobutyrate) are stored under inert conditions.
-
Reaction Setup: In a glovebox or using Schlenk line techniques, the catalyst and ligand are added to a reaction flask. The solvent (e.g., anisole or diphenyl ether) and the purified allyl methacrylate are then added. The mixture is stirred until the catalyst complex forms (indicated by a color change).
-
Initiation: The initiator is then added to the reaction mixture. The flask is sealed and placed in a thermostated oil bath at the desired reaction temperature (e.g., 50 °C).
-
Monitoring and Termination: Samples can be taken periodically under inert conditions to monitor the conversion (by ¹H NMR or gas chromatography) and the evolution of molecular weight (by size exclusion chromatography). The polymerization is terminated by cooling and exposing the mixture to air, which oxidizes the catalyst.
-
Purification: The polymer solution is diluted with a suitable solvent (e.g., tetrahydrofuran) and passed through a column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation in a non-solvent and dried under vacuum.
Applications
Allyl methacrylate is a crucial monomer in various industrial and research applications due to its unique properties.
-
Cross-linking Agent: It is widely used as a cross-linking agent to improve the mechanical strength, thermal stability, and chemical resistance of polymers.[1][2]
-
Dental Materials: Its low shrinkage and good adhesion properties make it suitable for use in dental composites and adhesives.[1]
-
Coatings and Adhesives: It is incorporated into industrial paints, varnishes, and pressure-sensitive adhesives to enhance their performance.[1][6]
-
Optical Polymers: Allyl methacrylate is used in the manufacturing of optical polymers where clarity and durability are required.[1]
-
Silane Intermediates: It serves as an intermediate in the synthesis of silane coupling agents.[6]
Safety and Handling
Allyl methacrylate is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[9] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is typically stabilized with an inhibitor like hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage.[11] Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of poly(allyl methacrylate) obtained by free radical initiator [open.metu.edu.tr]
- 4. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of poly(allyl methacrylate) obtained by gamma-radiation [open.metu.edu.tr]
- 8. US8129563B2 - Method for synthesizing allyl methacrylate - Google Patents [patents.google.com]
- 9. Synthesis and characterization of poly(allyl methacrylate) obtained by γ‐radiation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. CA2692583C - Process for preparing allyl methacrylate - Google Patents [patents.google.com]
- 12. US6215018B1 - Acrylate monomer preparation using alkali metal alkoxides as ester interchange catalysts and bromide salt polymerization inhibitors - Google Patents [patents.google.com]
- 13. CN101486648A - Preparation of allyl methacrylate - Google Patents [patents.google.com]
